molecular formula C8H20NP B13801767 (Diethylamino)diethylphosphine CAS No. 686-20-4

(Diethylamino)diethylphosphine

Cat. No.: B13801767
CAS No.: 686-20-4
M. Wt: 161.22 g/mol
InChI Key: IOLWHTAVAUCOPP-UHFFFAOYSA-N
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Description

(Diethylamino)diethylphosphine is an organophosphorus compound with the molecular formula C8H20NP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Diethylamino)diethylphosphine can be synthesized through the reaction of diethylamine with diethylphosphine. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diethylamine, which then reacts with diethylphosphine to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (Diethylamino)diethylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Diethylamino)diethylphosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Diethylamino)diethylphosphine involves its ability to act as a nucleophile, forming bonds with electrophilic centers in various substrates. The phosphorus atom in the compound can coordinate with metal ions, facilitating catalytic processes. Additionally, the diethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Uniqueness: (Diethylamino)diethylphosphine is unique due to the presence of both diethylamino and diethylphosphine groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

N-diethylphosphanyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NP/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLWHTAVAUCOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382878
Record name N,N,P,P-Tetraethylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-20-4
Record name N,N,P,P-Tetraethylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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